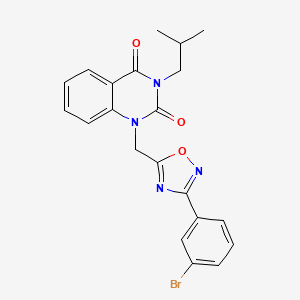

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds similar to 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione involves multi-step processes, including Biginelli-type cyclocondensation for hydroquinazoline derivatives (Candan et al., 2001) and the use of Bronsted acidic ionic liquids for efficient one-pot synthesis under thermal and solvent-free conditions (Kefayati et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic methods. For instance, vibrational spectroscopic studies, including FT-IR and FT-Raman, along with HOMO-LUMO and NBO analysis, have been employed to understand the molecular structure and stability of hydroquinazoline derivatives (Sebastian et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of similar compounds has led to the development of novel synthetic methods. These methods have facilitated the creation of diverse derivatives, showcasing the compound's versatility and potential for further modification (El-Azab et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of compounds within this class are crucial for their application in various fields. The crystal structure of related compounds has been determined, providing insights into their physical characteristics and how these may influence their chemical behavior (Liu et al., 2003).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione and its derivatives have been studied for their antibacterial and antifungal properties. Research by Sirgamalla and Boda (2019) explored derivatives of this compound, revealing significant activity against bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. Additionally, these compounds demonstrated antifungal efficacy against Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).

Synthesis and Characterization

The process of synthesis and characterization of compounds similar to 1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a significant area of research. Studies have focused on the development of efficient synthetic methods and the use of various spectroscopic techniques for characterizing these compounds. For example, a study by Kefayati, Asghari, and Khanjanian (2012) demonstrated an effective catalytic system for synthesizing related hydroquinazoline-2,5-diones (Kefayati, Asghari, & Khanjanian, 2012).

Potential Antitumor Applications

Investigations into the potential antitumor properties of compounds similar to 1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione are underway. Studies have focused on synthesizing novel derivatives and evaluating their effectiveness against various cancer cell lines. For instance, research by Maftei, Fodor, Jones, et al. (2013) synthesized natural product analogs containing the 1,2,4-oxadiazole ring, showing promising antitumor activity (Maftei et al., 2013).

Synthesis of Analogous Compounds

Further research has been conducted on the synthesis of compounds analogous to 1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione. Studies like that of Naik, Patil, and Satyanarayan (2014) have focused on synthesizing derivatives and evaluating them for various activities like antioxidant, antibacterial, and antihypertensive properties (Naik, Patil, & Satyanarayan, 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-8-3-4-9-17(16)25(21(26)28)12-18-23-19(24-29-18)14-6-5-7-15(22)10-14/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGBPFUBELQOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)